

# NCC007: A Technical Guide to its Biochemical Properties and Mechanism of Action

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## Compound of Interest

Compound Name: NCC007

Cat. No.: B609492

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## Introduction

**NCC007** has emerged as a significant chemical probe for dissecting the molecular intricacies of the mammalian circadian clock. Developed through structural modifications of the purine scaffold of longdaysin, **NCC007** exhibits potent and specific effects on the core clock machinery.<sup>[1]</sup> This technical guide provides an in-depth overview of the biochemical properties of **NCC007**, its mechanism of action, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development and circadian biology.

## Core Mechanism of Action: Dual Inhibition of Casein Kinase I (CKI)

**NCC007** functions as a dual inhibitor of Casein Kinase I alpha (CKI $\alpha$ ) and Casein Kinase I delta (CKI $\delta$ ).<sup>[2][3][4]</sup> These kinases are critical components of the negative feedback loop of the circadian clock, primarily through their phosphorylation of the PERIOD (PER) proteins.<sup>[3][5]</sup> By phosphorylating PER proteins, CKI $\alpha$  and CKI $\delta$  mark them for proteasomal degradation and regulate their nuclear entry, thereby controlling the timing of the circadian cycle.<sup>[3][5]</sup> Inhibition of CKI $\alpha$  and CKI $\delta$  by **NCC007** leads to the stabilization and nuclear accumulation of PER proteins, which in turn enhances the repression of the CLOCK-BMAL1 transcriptional complex.<sup>[5][6]</sup> This ultimately results in a dose-dependent lengthening of the circadian period.<sup>[3]</sup>



## Quantitative Biochemical Data

The inhibitory activity and cellular effects of **NCC007** have been quantified through various in vitro and cell-based assays.

Parameter	Value	Assay Type	Target	Reference
IC50	1.8 $\mu$ M	In Vitro Kinase Assay	CKI $\alpha$	<a href="#">[2]</a> <a href="#">[3]</a>
IC50	3.6 $\mu$ M	In Vitro Kinase Assay	CKI $\delta$	<a href="#">[2]</a> <a href="#">[3]</a>
Period Lengthening	5 hours	Cell-Based Circadian Assay	Circadian Period	<a href="#">[3]</a>
Effective Concentration	0.32 $\mu$ M	Cell-Based Circadian Assay	For 5h period lengthening	<a href="#">[3]</a>
In Vivo Period Lengthening	~0.15 hours	Mouse Behavioral Rhythm Assay	Circadian Period	<a href="#">[7]</a>
In Vivo Concentration	5 mM and 15 mM	Mouse Behavioral Rhythm Assay	Infusion into lateral ventricle	<a href="#">[7]</a>

## Kinase Selectivity Profile

A broad kinase screen of 374 kinases revealed that **NCC007** exhibits a high degree of selectivity for the CKI family. While it potently inhibits CKI $\alpha$  and CKI $\delta$ , it also shows some activity against other kinases at higher concentrations.



Kinase Family	Specific Kinases Inhibited (>50% at 5 $\mu$ M)	Reference
Casein Kinase I (CKI)	CKI $\alpha$ , CKI $\delta$ , CKI $\alpha$ -like, CKI $\epsilon$	
Cyclin-Dependent Kinase (CDK)	CDK7, CDK6	
Serine/Arginine-Rich Protein Kinase (SRPK)	SRPK1, SRPK2	
CDC-Like Kinase (CLK)	CLK2	

Compared to its parent compound, longdaysin, **NCC007** demonstrates enhanced inhibitory effects on CKI $\delta$ , CKI $\alpha$ , and CDK7, with reduced effects on CDK2 and MAPK1.

## Signaling Pathways Modulated by NCC007

The primary signaling pathway affected by **NCC007** is the core circadian clock feedback loop. However, due to its interaction with other kinases, it can also influence other cellular signaling pathways.

- Circadian Clock Pathway:** **NCC007** directly intervenes in the negative feedback loop of the circadian clock by inhibiting CKI $\alpha/\delta$ , leading to the stabilization of PER proteins and a lengthened circadian period.
- MAPK Signaling Pathway:** While **NCC007** shows reduced activity against MAPK1 compared to longdaysin, the broader family of mitogen-activated protein kinases (MAPKs) is a known regulator of circadian rhythms, suggesting potential cross-talk.
- AMPK and mTOR Signaling:** Studies on similar circadian-modulating compounds suggest that pathways like AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling can be affected, which are crucial for cellular metabolism and are intertwined with the circadian clock.[\[5\]](#)

## Experimental Protocols

### In Vitro Kinase Assay (HotSpot™ Assay Platform)



This radiometric assay is utilized to determine the inhibitory activity of **NCC007** against a panel of kinases.

- **Reaction Mixture Preparation:** A base reaction buffer is prepared containing the kinase substrate.
- **Cofactor Addition:** Any necessary cofactors for the specific kinase being assayed are added to the substrate solution.
- **Kinase Addition:** The target kinase is delivered to the substrate solution.
- **Compound Incubation:** **NCC007**, dissolved in 100% DMSO, is acoustically dispensed into the kinase reaction mixture in nanoliter volumes and incubated for 20 minutes at room temperature.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of  $^{33}\text{P}$ -ATP.
- **Incubation:** The reaction is allowed to proceed for 2 hours at room temperature.
- **Detection:** Kinase activity is quantified by measuring the incorporation of the radiolabeled phosphate into the substrate using a P81 filter-binding method.

## Cell-Based Circadian Assay (U2OS Bmal1-dLuc Reporter Assay)

This assay is used to measure the effect of **NCC007** on the period of the cellular circadian clock.

- **Cell Culture:** Human U2OS cells stably expressing a destabilized luciferase reporter driven by the Bmal1 promoter (Bmal1-dLuc) are cultured to confluence in 35-mm dishes or 96-well plates.
- **Synchronization:** The circadian clocks of the cells are synchronized by treating them with DMEM containing 0.1  $\mu\text{M}$  dexamethasone for 2 hours.
- **Compound Treatment:** After synchronization, the medium is replaced with a recording medium containing the desired concentration of **NCC007** or vehicle (DMSO).



- **Bioluminescence Recording:** The bioluminescence rhythms of the cells are continuously monitored in real-time using a luminometer.
- **Data Analysis:** The period, amplitude, and phase of the circadian rhythm are calculated from the bioluminescence data using specialized software.

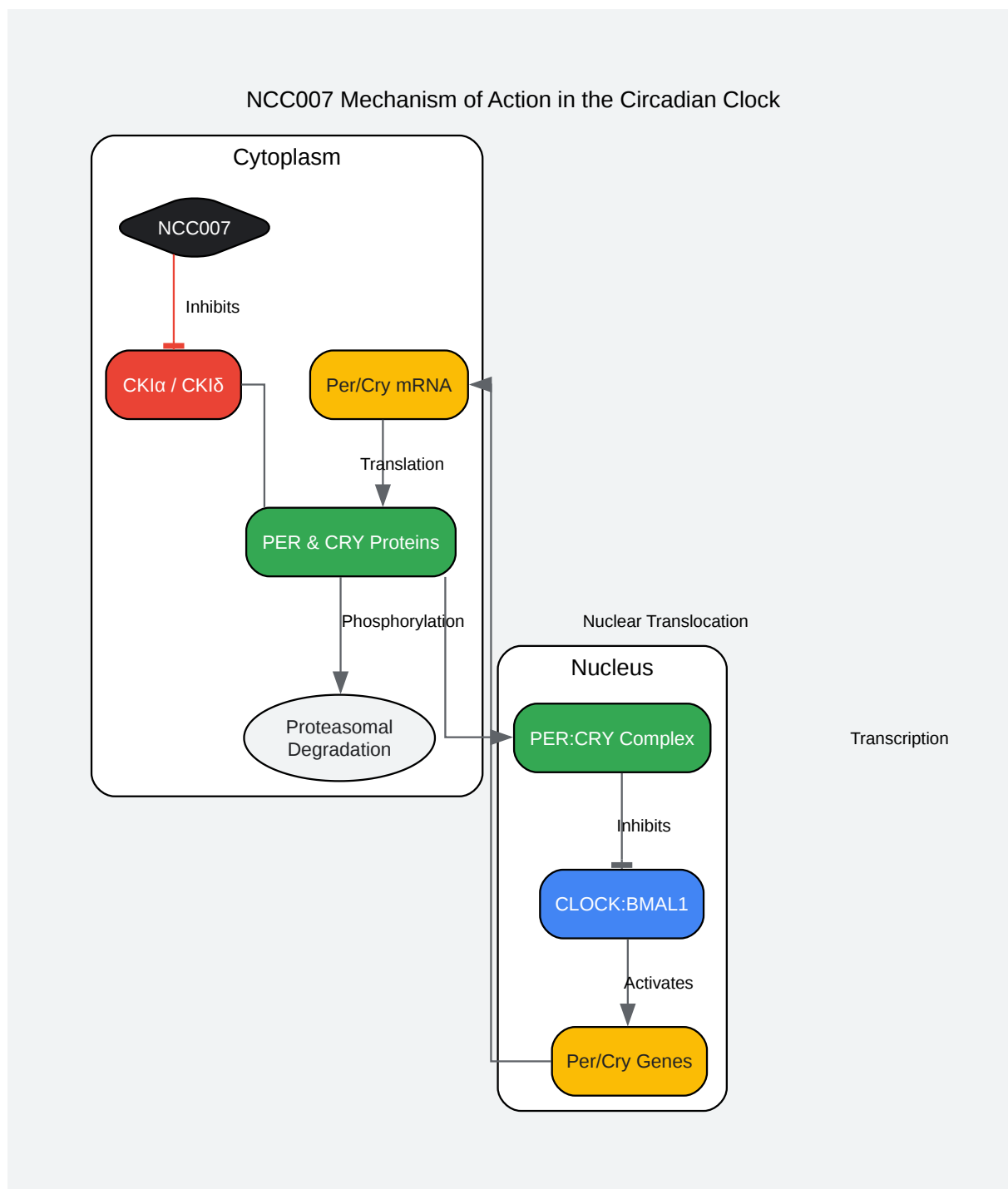
## Molecular Docking Protocol (RosettaLigand)

Molecular docking simulations were performed to predict the binding mode of **NCC007** to CKI $\alpha$ .

- **Ligand Conformer Generation:** Multiple distinct 3D conformations of **NCC007** are generated to account for ligand flexibility.
- **Ligand Parametrization:** The generated ligand conformers are parametrized for use with the RosettaLigand software.
- **Protein Preparation:** The crystal structure of human CKI $\alpha$  (e.g., PDB code 6GZD) is prepared by relaxing the structure with all-heavy-atom constraints to minimize its energy.
- **Docking Simulation:** The RosettaLigand docking protocol, customized via an XML RosettaScript, is used to perform thousands of independent docking simulations to identify the lowest binding energy conformation of **NCC007** within the CKI $\alpha$  active site.
- **Model Selection:** The conformation with the lowest binding energy is selected as the final predicted binding model.<sup>[6]</sup>

## Visualizations

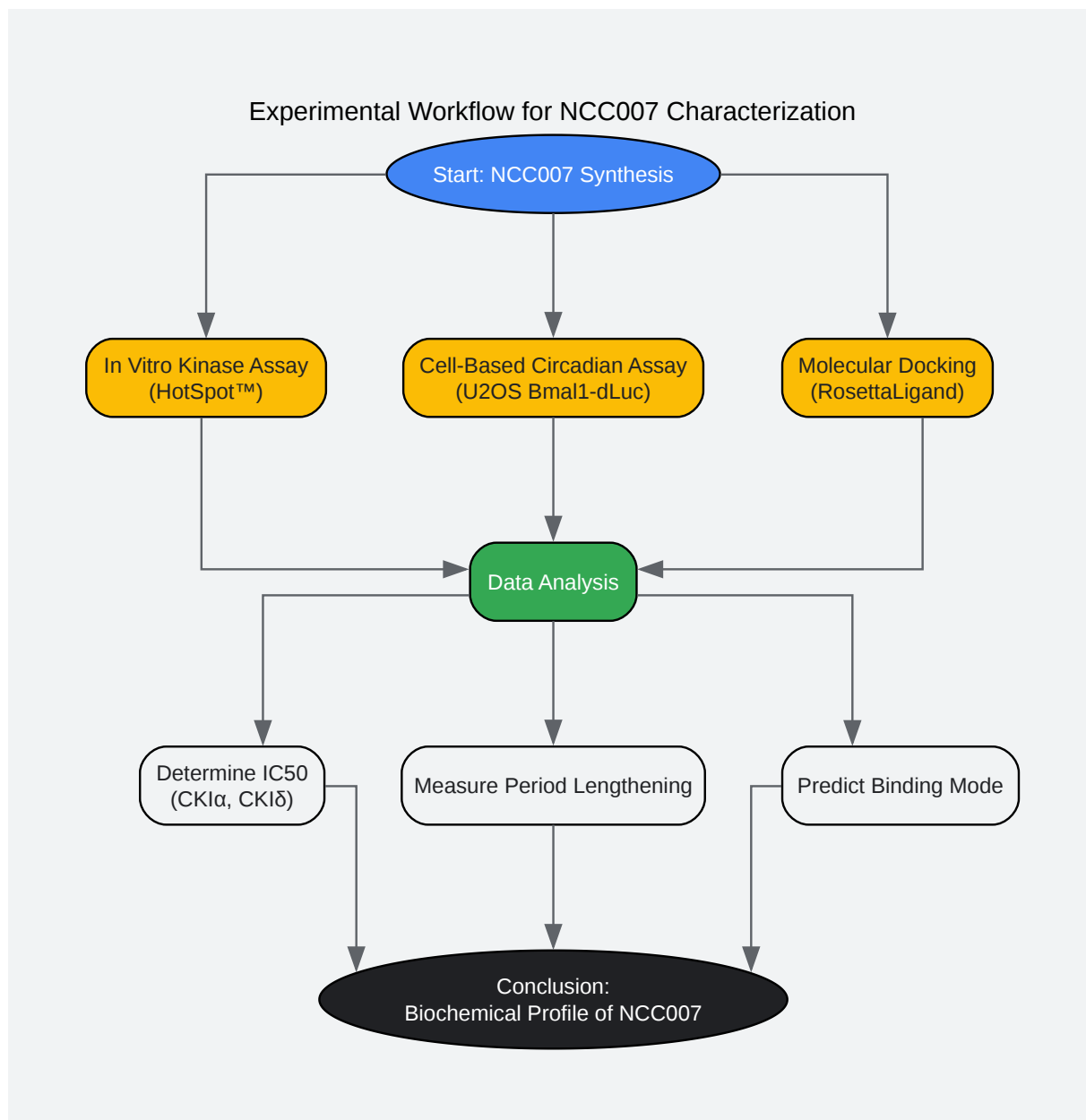




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Caption: **NCC007** inhibits CK1 $\alpha$ / $\delta$ , stabilizing PER/CRY and lengthening the circadian period.





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Caption: Workflow for characterizing the biochemical properties of **NCC007**.

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